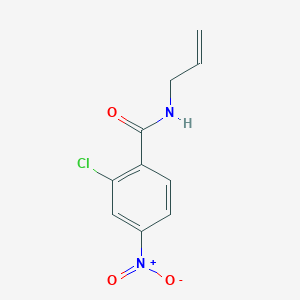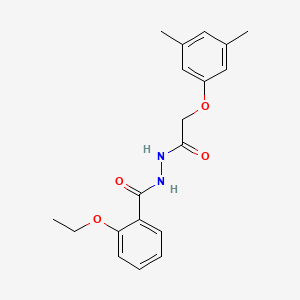![molecular formula C27H27N3O3 B11694040 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a tetrahydrobenzo[a]phenanthridinone core.
準備方法
The synthesis of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of the functional groups. Common synthetic routes include:
Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Dimethylamino and Nitrophenyl Groups: These groups are usually introduced through substitution reactions, where reagents such as dimethylamine and nitrobenzene derivatives are used.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
化学反応の分析
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and receptors .
類似化合物との比較
Similar compounds to 5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include:
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound has a bromo group instead of a nitro group, leading to different chemical reactivity and applications.
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: This compound has a similar dimethylamino and nitrophenyl group but differs in its core structure, affecting its overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
特性
分子式 |
C27H27N3O3 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C27H27N3O3/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-20(24)28-26(25(19)23(31)15-27)17-10-12-21(29(3)4)22(13-17)30(32)33/h5-13,26,28H,14-15H2,1-4H3 |
InChIキー |
HJYQHNZJOCPURW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)](/img/structure/B11693961.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)

![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)

![4-bromo-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11693986.png)
![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)
![N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11694009.png)
![8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11694016.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)
